
4-Fluoro-1H-indazole-5-carboxylic acid
Overview
Description
4-Fluoro-1H-indazole-5-carboxylic acid is a chemical compound with the molecular formula C8H5FN2O2. It is a derivative of indazole, a bicyclic heterocycle that contains a benzene ring fused to a pyrazole ring. The presence of a fluorine atom at the 4-position and a carboxylic acid group at the 5-position of the indazole ring makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1H-indazole-5-carboxylic acid typically involves the introduction of the fluorine atom and the carboxylic acid group onto the indazole ring. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, starting from 4-fluoroaniline, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1H-indazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of 4-fluoro-1H-indazole-5-carboxylic acid as an antitumor agent. Research indicates that derivatives of indazole exhibit significant antiproliferative activity against various cancer cell lines, including Hep-G2 and K562 cells. For instance, one study reported that certain derivatives showed IC₅₀ values comparable to established chemotherapeutic agents like 5-fluorouracil (5-Fu) .
Key Findings :
- Hep-G2 Cells : Some compounds demonstrated superior activity compared to others, with specific substitutions at the C-5 position influencing efficacy.
- K562 Cells : Induced apoptosis was observed, with significant changes in cell cycle distribution noted after treatment with specific derivatives .
Synthesis of Bioactive Compounds
The carboxylic acid group in this compound allows for versatile synthetic pathways. It can serve as a precursor for synthesizing various bioactive compounds through reactions such as nucleophilic aromatic substitution. This feature is particularly useful in designing new pharmaceuticals targeting different biological pathways.
Organic Electronics
This compound is utilized in the synthesis of semiconducting materials for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The fluorine substituent enhances the electronic properties of the indazole framework, making it suitable for applications in organic electronics .
Applications Include :
- OLEDs : Used as a building block in the development of efficient light-emitting materials.
- OPVs : Contributes to improved charge transport properties and stability in solar cells.
Synthesis and Reaction Conditions
The synthesis of this compound typically involves the following steps:
- Starting from 4-fluoro-1H-indazole-5-carbonitrile, it undergoes hydrolysis under acidic conditions (using sulfuric acid and acetic acid) to yield the carboxylic acid.
- The reaction is conducted at elevated temperatures (around 110°C) for several hours, followed by cooling and filtration to obtain the product .
Yield and Purity
The yield from this synthesis can vary; however, reports indicate yields around 49% under optimized conditions . The purity is generally high (>97%), making it suitable for further applications in research and development.
Mechanism of Action
The mechanism of action of 4-Fluoro-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
1H-Indazole-5-carboxylic acid: Lacks the fluorine atom at the 4-position.
4-Fluoro-1H-indazole-3-carboxylic acid: Has the carboxylic acid group at the 3-position instead of the 5-position.
4-Fluoro-1H-indole-5-carboxylic acid: Contains an indole ring instead of an indazole ring.
Uniqueness: 4-Fluoro-1H-indazole-5-carboxylic acid is unique due to the specific positioning of the fluorine atom and the carboxylic acid group on the indazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
4-Fluoro-1H-indazole-5-carboxylic acid (C8H5FN2O2) is an indazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a fluorine atom at the 4-position and a carboxylic acid group at the 5-position of the indazole moiety, which significantly influences its chemical reactivity and biological interactions.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- Indazole Ring : A bicyclic structure composed of a five-membered ring fused to a six-membered ring.
- Fluorine Substitution : The presence of the fluorine atom enhances the compound's lipophilicity and potential bioavailability.
- Carboxylic Acid Group : This functional group allows for further chemical modifications, making it versatile in drug design.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
1. Anti-inflammatory Activity
- In various studies, this compound has shown significant anti-inflammatory effects. For instance, it was tested in the carrageenan edema model, demonstrating a notable reduction in inflammation with an effective dose (ED50) of 3.5 mg/kg .
2. Anticancer Properties
- Preliminary investigations suggest that this compound may inhibit specific kinases involved in cancer progression. Its structural characteristics allow it to interact with molecular targets in cancer cells, potentially leading to reduced tumor growth .
3. Antimicrobial Activity
- The compound is under investigation for its antimicrobial properties, with early results indicating effectiveness against various pathogens. The mechanism appears to involve disruption of bacterial cell processes and inhibition of growth.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit enzymes critical for disease processes, including those involved in inflammation and cancer signaling pathways.
- Receptor Interaction : It can bind to specific receptors, modulating their activity and influencing cellular responses.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1H-Indazole-5-carboxylic acid | Lacks fluorine; simpler structure | May exhibit different biological activities |
Methyl 4-fluoro-1H-indazole-5-carboxylate | Ester derivative; contains methyl group | Enhanced lipophilicity; different reactivity |
4-Chloro-1H-indazole-5-carboxylic acid | Chlorine instead of fluorine | Different electronic properties; potential toxicity |
The fluorine substitution in this compound significantly enhances its reactivity and biological activity compared to its non-fluorinated counterparts.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anti-inflammatory Studies :
- Anticancer Research :
-
Antimicrobial Testing :
- Preliminary tests have indicated that this compound possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Properties
IUPAC Name |
4-fluoro-1H-indazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-7-4(8(12)13)1-2-6-5(7)3-10-11-6/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNSDURQQKBHKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624021 | |
Record name | 4-Fluoro-1H-indazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1041481-59-7 | |
Record name | 4-Fluoro-1H-indazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-1H-indazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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